An In-depth Technical Guide to (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
An In-depth Technical Guide to (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
Abstract
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is a multifaceted organic molecule featuring a unique combination of amino, hydroxyimino (oxime), and N-methylamide functional groups. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest significant potential in medicinal chemistry and chemical synthesis. This guide provides a comprehensive technical overview of its predicted chemical properties, plausible synthetic routes, expected reactivity, and potential applications, drawing upon established principles of organic chemistry and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the chemical space and potential utility of novel amino-oxime acetamides.
Introduction
The intersection of amino acid derivatives and oxime chemistry has yielded compounds with a wide array of biological activities. N-substituted amino acid derivatives, including acetamides, have shown promise as anticonvulsant agents, while the hydroxyimino group is a key feature in various enzyme inhibitors and has been explored for its role as a nitric oxide donor.[1][2] The title compound, (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide, integrates these functionalities, making it a compelling, albeit under-explored, target for synthesis and biological evaluation. This guide aims to consolidate the predictive understanding of this molecule, providing a foundational resource for its synthesis, characterization, and application.
Predicted Physicochemical and Spectroscopic Properties
Direct experimental data for (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is scarce. However, we can extrapolate its properties from closely related structures and computational models.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties. These are based on computational predictions and comparison with analogous compounds like 2-amino-2-cyanoacetamide and N-methylacetamide.
| Property | Predicted Value/Range | Basis for Prediction |
| Molecular Formula | C₃H₇N₃O₂ | |
| Molecular Weight | 117.11 g/mol | |
| Appearance | Colorless to pale yellow solid | Analogy with similar organic compounds |
| Melting Point | 150-180 °C (with decomposition) | General behavior of α-oximino acids and amides |
| Water Solubility | Moderately soluble | Presence of polar functional groups capable of hydrogen bonding |
| logP | -1.0 to 0.5 | Calculated based on functional group contributions |
| pKa (acidic) | ~9-10 (Oxime OH) | Typical pKa for oximes |
| pKa (basic) | ~4-5 (Amino group) | Typical pKa for α-amino groups |
Spectroscopic Characterization
The structural features of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide would give rise to a distinct spectroscopic signature.
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¹H NMR:
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A doublet for the N-methyl protons (CH₃) coupled to the amide proton (NH).
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A broad singlet for the amino protons (NH₂).
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A broad singlet for the amide proton (NH).
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A singlet for the oxime proton (OH).
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The chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding.
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-
¹³C NMR:
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A resonance for the N-methyl carbon (CH₃).
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A resonance for the carbonyl carbon (C=O) of the amide.
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A resonance for the carbon of the C=NOH group.
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-
Infrared (IR) Spectroscopy:
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Strong N-H stretching vibrations for the amino and amide groups in the range of 3200-3400 cm⁻¹.
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A strong C=O stretching vibration for the amide around 1650-1680 cm⁻¹.
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A C=N stretching vibration for the oxime around 1620-1660 cm⁻¹.
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A broad O-H stretching vibration for the oxime OH group around 3100-3300 cm⁻¹.
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Synthesis and Reactivity
A plausible synthetic pathway for (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide can be devised based on established organic transformations.
Proposed Synthetic Pathway
Step-by-step Protocol:
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Protection of the amino group: The amino group of 2-amino-N-methylacetamide is first protected, for example, as a carbamate (e.g., Boc or Cbz) to prevent side reactions.
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Oxidation to the α-keto amide: The protected amino acetamide is then oxidized to the corresponding α-keto amide.
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Oximation: The α-keto amide is reacted with hydroxylamine hydrochloride in a suitable solvent, often with a base like pyridine or sodium acetate, to form the oxime.[2]
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Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final product.
Caption: Proposed synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide.
Chemical Reactivity
The reactivity of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is governed by its three key functional groups.
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Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation.
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Hydroxyimino (Oxime) Group: The oxime group can exist as Z and E isomers, with the Z isomer often being the thermodynamically more stable form. It can undergo:
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Beckmann Rearrangement: In the presence of acid, the oxime can rearrange to form a cyanamide derivative.[3]
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Reduction: The oxime can be reduced to a vicinal diamine using reagents like lithium aluminum hydride or catalytic hydrogenation.[3]
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Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the corresponding α-keto amide.[3]
-
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N-Methylamide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated by a strong base.
Potential Applications in Research and Drug Development
The structural features of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide suggest several avenues for research and potential therapeutic applications.
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Enzyme Inhibition: The α-amino-oxime motif is present in inhibitors of various enzymes. For instance, hydroxamic acids, which are structurally related, are potent inhibitors of metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[4][5] The title compound could be investigated as an inhibitor of similar enzymes.
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Antimicrobial and Antiviral Activity: Many compounds containing acetamide and oxime functionalities have demonstrated antimicrobial and antiviral properties.[5][6][7] The ability of the oxime group to chelate metal ions may contribute to its antimicrobial action.
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Neuroprotective Agents: As mentioned, N-substituted aminoacetamides have been explored for their anticonvulsant properties.[1] The introduction of the hydroxyimino group could modulate this activity and introduce other neuroprotective effects.
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Prodrug and Linker Chemistry: The functional groups on this molecule offer handles for further chemical modification, making it a potential building block for more complex molecules, prodrugs, or as a linker in bioconjugation chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is not available, precautions should be taken based on the known hazards of related compounds.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards:
-
Skin and Eye Irritation: Similar acetamide derivatives can cause skin and eye irritation.
-
Toxicity: Some related compounds are harmful if swallowed or inhaled.[9]
-
Reactivity: Avoid contact with strong oxidizing agents and strong acids.
-
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide represents an intriguing, yet underexplored, chemical entity with significant potential for applications in medicinal chemistry and organic synthesis. This guide provides a predictive framework for its chemical properties, synthesis, and reactivity, based on the established chemistry of its constituent functional groups and analogous compounds. It is hoped that this technical overview will stimulate further research into this promising molecule and its derivatives, ultimately leading to the discovery of new chemical tools and therapeutic agents.
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